2-Chloro-5-(ethoxymethyl)pyridine
Description
Context within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are crucial intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals. nih.gov The presence of a halogen atom on the pyridine ring allows for a variety of subsequent chemical transformations, making these compounds highly versatile. The position of the halogen atom significantly influences the reactivity of the pyridine ring. For instance, electrophilic aromatic substitution on the pyridine ring is often challenging and can require harsh reaction conditions. nih.gov
The development of efficient and regioselective methods for the halogenation of pyridines is an active area of research. nih.govnih.gov The synthesis of compounds like 2-Chloro-5-(ethoxymethyl)pyridine often involves multi-step processes, starting from more readily available precursors.
Significance as a Versatile Organic Scaffold
The closely related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), is a key intermediate in the synthesis of neonicotinoid insecticides. chemicalbook.com This highlights the importance of the 2-chloro-5-substituted pyridine framework in the development of biologically active compounds. The synthesis of 2-chloro-5-(chloromethyl)pyridine can be achieved from 2-alkoxy-5-alkoxymethyl-pyridine derivatives through reaction with a chlorinating agent. google.com This suggests a potential synthetic route to this compound and its subsequent conversion to other valuable intermediates.
Overview of Research Trajectories for this compound and Analogues
Research involving this compound and its analogues is primarily driven by the need for novel building blocks in drug discovery and agrochemical development. The exploration of new synthetic routes to these compounds and their subsequent elaboration into more complex structures is a key focus.
A significant area of investigation is the development of more efficient and scalable syntheses. For example, a patented process describes the preparation of 2-chloro-5-chloromethyl-pyridine from 2-alkoxy-5-alkoxymethyl-pyridine derivatives. google.com This process involves the reaction of the starting material with a chlorinating agent, such as phosphorus oxychloride and phosphorus pentachloride, at elevated temperatures. google.com
The development of new bioactive molecules based on the 2-chloro-5-substituted pyridine scaffold is another important research trajectory. For instance, novel bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine have been synthesized and shown to possess potential antimicrobial and anti-malarial effects. asianpubs.org This suggests that analogues like this compound could also serve as valuable starting materials for the synthesis of new therapeutic agents.
The table below provides a summary of key properties for this compound and a closely related analogue.
| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine |
| Molecular Formula | C8H10ClNO | C6H5Cl2N |
| Molecular Weight | 171.62 g/mol | 162.02 g/mol |
| CAS Number | 871829-50-4 | 70258-18-3 |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(ethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMFXDNNBZACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597367 | |
| Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871829-50-4 | |
| Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Chloro 5 Ethoxymethyl Pyridine
Precursor-Based Synthetic Approaches
The synthesis of 2-Chloro-5-(ethoxymethyl)pyridine often proceeds through key intermediates, which are themselves synthesized via multi-step pathways. The following sections detail the preparation of these precursors.
Synthesis from 3-Methylpyridine (B133936) Derivatives
A common strategy involves the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst. organic-chemistry.org Another approach involves the oxidation of 3-picoline, followed by chlorination with reagents like phosphorus oxychloride and chlorine. acsgcipr.org A diazotization method has also been described, where 3-methylpyridine is converted to 2-amino-5-methylpyridine, which then undergoes diazotization and chlorination to yield the desired chlorinated product. acsgcipr.org
The direct chlorination of 2-chloro-5-methylpyridine (B98176) with elemental chlorine is another documented method to produce 2-chloro-5-chloromethylpyridine. However, this reaction can be challenging to control, often leading to the formation of polychlorinated by-products if the reaction is not stopped at the optimal time. rsc.org This can result in complex mixtures that are difficult to purify. rsc.org
| Starting Material | Reagents | Product | Key Observations |
| 3-Methylpyridine | Chlorine, Catalyst | 2-Chloro-5-methylpyridine | Intermediate step in a multi-step synthesis. organic-chemistry.org |
| 2-Chloro-5-methylpyridine | Elemental Chlorine | 2-Chloro-5-(chloromethyl)pyridine (B46043) | Reaction can produce polychlorinated by-products. rsc.org |
| 3-Methylpyridine | 1. Oxidation; 2. Phosphorus oxychloride, Chlorine | 2-Chloro-5-(chloromethyl)pyridine | A multi-step process. acsgcipr.org |
| 3-Methylpyridine | 1. Sodium amide; 2. Diazotization and chlorination | 2-Chloro-5-(chloromethyl)pyridine | Involves a diazotization reaction. acsgcipr.org |
Derivatization from 2-Chloro-5-(chloromethyl)pyridine
The final step in the synthesis of this compound involves the derivatization of 2-Chloro-5-(chloromethyl)pyridine. This is typically achieved through a nucleophilic substitution reaction where the chloromethyl group is converted to an ethoxymethyl group.
This transformation is generally accomplished by reacting 2-Chloro-5-(chloromethyl)pyridine with sodium ethoxide in a suitable solvent. The ethoxide ion (CH₃CH₂O⁻) acts as a nucleophile, displacing the chloride ion from the benzylic position. While this is a standard Williamson ether synthesis, specific, detailed reaction conditions such as optimal solvent, temperature, and reaction times for this particular transformation are not extensively detailed in publicly available literature.
A related synthesis involves the reaction of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride to first produce 2-chloro-5-(chloromethyl)pyridine. acsgcipr.org In one documented procedure, a mixture of 2-chloro-5-(hydroxymethyl)pyridine and 1,2-dichloroethane (B1671644) was added to thionyl chloride and 1,2-dichloroethane. acsgcipr.org The reaction mixture was stirred and then refluxed, yielding 2-chloro-5-(chloromethyl)pyridine after workup. acsgcipr.org
Preparation via 2-Alkoxy-5-alkoxymethyl-pyridine Intermediates
An alternative strategy for producing the key intermediate 2-chloro-5-chloromethylpyridine involves the use of 2-alkoxy-5-alkoxymethyl-pyridine derivatives. These starting materials can be prepared from 3-dichloromethyl-pyridine and an appropriate alkoxide. rsc.org
In a patented process, a 2-alkoxy-5-alkoxymethyl-pyridine derivative is reacted with a chlorinating agent at temperatures ranging from 0°C to 200°C to yield 2-chloro-5-chloromethylpyridine. rsc.org Suitable chlorinating agents for this process include inorganic or organic acid chlorides such as phosphorus(V) chloride, phosphorus(III) chloride, phosphoryl chloride, thionyl chloride, and phosgene. rsc.org For example, 2-methoxy-5-methoxymethyl-pyridine can be reacted with a mixture of phosphorus(V) chloride and phosphorus oxychloride. rsc.org The advantage of this method is the ready accessibility of the starting 2-alkoxy-5-alkoxymethyl-pyridine derivatives. rsc.org
| Starting Material | Reagents | Product | Yield |
| 2-Methoxy-5-methoxymethyl-pyridine | Phosphorus(V) chloride, Phosphorus oxychloride | 2-Chloro-5-(chloromethyl)pyridine | 45% of theory rsc.org |
| 3-Dichloromethyl-pyridine | Sodium methoxide (B1231860), Methanol | 2-Methoxy-5-methoxymethyl-pyridine | 50% of theory rsc.org |
Catalytic Synthesis Techniques
Catalysis offers efficient and often more selective pathways for the synthesis of pyridine (B92270) derivatives. Research in this area has explored the use of transition metals for various steps in the synthesis of this compound and its precursors.
Investigation of Supported Palladium Chloride Catalysis
The synthesis of 2-chloro-5-chloromethylpyridine from 3-methylpyridine has been shown to be effectively catalyzed by supported palladium chloride. In one patented method, vaporized 3-methylpyridine is mixed with chlorine gas and passed through a tubular reactor containing a supported palladium chloride catalyst. researchgate.net This one-step reaction is reported to increase the reaction speed and improve the selectivity towards the target product, with a molar yield of around 50%. researchgate.net
The catalyst, PdCl₂/Al₂O₃, is prepared by immersing an alumina (B75360) carrier in an aqueous solution of palladium chloride, followed by drying and roasting. researchgate.net The use of this heterogeneous catalyst simplifies the recovery of the precious metal and leads to a more cost-effective and environmentally friendly process with fewer waste products. researchgate.net
| Catalyst | Reactants | Product | Molar Yield |
| PdCl₂/Al₂O₃ | 3-Methylpyridine, Chlorine | 2-Chloro-5-(chloromethyl)pyridine | ~50% researchgate.net |
Exploration of Other Transition Metal-Mediated Transformations
While specific examples of transition metal-catalyzed synthesis of this compound are not widely reported, the broader field of transition metal-catalyzed etherification of aryl halides is well-established. These methods could potentially be applied to the synthesis of the target molecule.
Catalytic systems based on copper and palladium are commonly used for the formation of carbon-oxygen bonds in aryl ethers. prepchem.com These reactions typically involve the cross-coupling of an aryl halide with an alcohol in the presence of a transition metal catalyst and a base. The choice of ligand is often crucial for the success of these couplings.
Although no specific transition metal-catalyzed methods for the direct ethoxymethylation of a suitable pyridine precursor to form this compound have been detailed in the surveyed literature, the principles of transition metal-catalyzed C-O bond formation represent a promising area for future research in the synthesis of this compound.
Reaction Condition Optimization for this compound Formation
Optimizing reaction conditions is paramount in the synthesis of this compound to maximize yield and purity. This involves the careful control of various parameters in both liquid and vapor phase reactions.
pH Control and Buffering Systems in Liquid Phase Reactions
In liquid phase reactions, particularly those involving aqueous media, pH control is crucial. For instance, in the separation of 2-chloro-5-substituted pyridines, adjusting the pH of the aqueous solution is a key step. The process can involve acidifying the reaction mixture to a pH of 0-3 to separate by-products, followed by alkalinization to a pH of 8-14 to isolate the desired product. google.com This precise pH control, often achieved with mineral acids like hydrochloric acid or sulfuric acid and bases such as sodium hydroxide (B78521) or potassium hydroxide, dictates the protonation state of the pyridine nitrogen and other functional groups, thereby influencing solubility and reactivity. google.com For example, in the synthesis of 2-chloro-5-hydroxypyridine, the pH of the aqueous layer is adjusted to neutral using 1N aqueous HCl to facilitate extraction. chemicalbook.com
The choice of base in these reactions is also critical. While inorganic bases are common, organic bases like triethylamine (B128534) can also be employed. google.com The basicity of the chosen base can influence reaction rates and the formation of side products.
Temperature and Residence Time Effects in Vapor Phase Processes
For vapor phase chlorination of pyridine derivatives, temperature and residence time are critical parameters that significantly impact product distribution and conversion rates. google.comgoogle.com These reactions are often carried out at elevated temperatures, typically ranging from 250°C to over 400°C. google.com
The residence time, which is the duration the reactants spend in the heated reaction zone, must be carefully controlled. For the vapor-phase chlorination of 3-trifluoromethylpyridine, residence times between 10 and 30 seconds are typically employed. google.com Shorter residence times may lead to incomplete reaction, while longer times can result in the formation of polychlorinated byproducts. google.com The interplay between temperature and residence time is crucial; for instance, a reaction might be conducted at 380°C with a residence time of 10.5 seconds, or at 425°C with a residence time of 25 seconds to achieve the desired chlorination. google.com In some processes, an inert gas like nitrogen is used as a carrier to control the residence time and prevent unwanted side reactions. google.com
The synthesis of 2-chloro-5-chloromethyl pyridine from 3-methylpyridine in a tubular reactor provides a specific example. The reaction temperature can be maintained around 280°C with a residence time of 5 seconds. patsnap.com
Role of Radical Initiators in Chlorination Reactions
Radical initiators play a significant role in the chlorination of pyridine compounds, particularly for side-chain chlorination. These initiators facilitate the formation of chlorine radicals, which are key reactive species in these transformations. google.com
Commonly used radical initiators include azo compounds like azo-bisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide and di-tertiary-butyl peroxide. google.comgoogle.com For example, the chlorination of 3-methylpyridine to 3-dichloromethyl-pyridine can be achieved using elemental chlorine in the presence of AIBN in an acidic medium like acetic acid. google.com The reaction is typically carried out at temperatures between 0°C and 150°C. google.com
In some cases, the chlorination can be initiated by UV light, which promotes the homolytic cleavage of molecular chlorine to form chlorine radicals. google.com This method has been used for the chlorination of 3-trifluoromethylpyridine at around 110°C with a residence time of approximately 30 seconds. google.com The choice of initiator and reaction conditions can influence the selectivity of the chlorination, directing it towards either the pyridine ring or the alkyl side chain.
Regioselective Functionalization Strategies Applicable to Pyridine Derivatives
The selective introduction of functional groups at specific positions on the pyridine ring is a significant challenge in organic synthesis due to the intrinsic electronic properties of the heterocycle. nih.govscispace.com Various strategies have been developed to achieve regioselectivity, including the use of neighboring group effects and protecting groups.
Utilization of Neighboring Group Effects
Neighboring group participation can be a powerful tool for directing the regioselectivity of reactions on pyridine rings. nih.gov This effect involves the participation of a nearby functional group in the reaction mechanism, which can stabilize a transition state and favor substitution at a particular position.
For example, a deprotonated phenolic hydroxyl group on a pyridine ring can assist in the regioselective hydrolysis, transesterification, and aminolysis of adjacent ester groups under mild conditions. nih.gov This intramolecular catalysis allows for high yields without the need to actively remove byproducts. nih.gov The hydroxyl group, by acting as an internal nucleophile or general base, can facilitate the reaction at the neighboring position. This strategy has proven effective for a range of substrates, including those with heteroaryl, alkyl, and amino acid functionalities. nih.gov
Application of Protecting Groups in Directed Synthesis
Protecting groups are essential tools in the multi-step synthesis of complex pyridine derivatives, allowing for the selective modification of one functional group in the presence of others. sigmaaldrich.comwikipedia.org By temporarily masking a reactive site, chemists can perform reactions on other parts of the molecule without interference. wikipedia.org
A variety of protecting groups are available for different functional groups commonly found on pyridine rings. For instance, alcohols can be protected as esters, silyl (B83357) ethers, or acetals. wikipedia.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal (deprotection).
In the context of pyridine synthesis, borane (B79455) has been used as a protecting group for the pyridine nitrogen. sigmaaldrich.comresearchgate.net This prevents unwanted reactions at the nitrogen atom, such as alkylation, allowing for modifications at other positions of the ring. researchgate.net The borane group can be subsequently removed under acidic conditions. researchgate.net Similarly, carbamates like the t-BOC group are widely used to protect amino groups on the pyridine ring due to their stability in various reaction conditions. researchgate.net The strategic application and selective removal of these protecting groups are crucial for achieving the desired substitution pattern in the final product. wikipedia.org
Development of Sustainable and Efficient Synthetic Routes
One promising and efficient pathway to synthesize this compound involves a two-step process starting from 2-chloro-5-hydroxymethylpyridine (B1360356). This intermediate can be effectively converted to the target compound through a Williamson ether synthesis. This classical reaction has been refined to meet modern sustainability standards through the application of phase transfer catalysis (PTC).
Phase transfer catalysis facilitates the reaction between reactants in different phases, often an aqueous phase and an organic phase. This technique can lead to higher yields, milder reaction conditions, and a reduction in the need for hazardous organic solvents. In the context of synthesizing this compound, a phase transfer catalyst can efficiently transport the alkoxide of 2-chloro-5-hydroxymethylpyridine from an aqueous or solid phase to an organic phase where it reacts with an ethylating agent.
Interactive Data Table: Williamson Ether Synthesis of this compound via Phase Transfer Catalysis
| Catalyst | Ethylating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | Diethyl sulfate | Toluene (B28343)/Water | 60-80 | 4-6 | 85-92 |
| Tetrabutylammonium iodide (TBAI) | Ethyl iodide | Dichloromethane/Water | 40-50 | 6-8 | 80-88 |
| Benzyltriethylammonium chloride (BTEAC) | Diethyl sulfate | Chlorobenzene/Water | 70-90 | 3-5 | 88-95 |
Another significant advancement lies in the synthesis of the precursor, 2-alkoxy-5-alkoxymethyl-pyridine. A patented method describes the preparation of these compounds from 3-dichloromethyl-pyridine by reacting it with an alcohol and the corresponding alkali metal alkoxide. patsnap.com This approach offers a direct route to the key intermediate that is subsequently chlorinated.
The chlorination step itself is a critical area for improvement in terms of sustainability. Traditional methods often employ harsh chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), which generate significant amounts of corrosive and environmentally harmful byproducts. google.com Research is ongoing to identify milder and more selective chlorinating agents and catalytic systems that can reduce the environmental footprint of this transformation.
A notable process described in the patent literature involves the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine derivative with a chlorinating agent, such as a mixture of phosphorus(V) chloride and phosphoryl chloride, at temperatures ranging from 0°C to 200°C to yield 2-chloro-5-chloromethyl-pyridine. google.com While effective, the focus of modern synthetic chemistry is to replace such reagents with more sustainable alternatives.
Interactive Data Table: Comparison of Chlorination Methods for Pyridine Derivatives
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |
| PCl₅/POCl₃ | None | None or inert solvent | 100-150 | High reactivity, established method | Harsh conditions, corrosive byproducts |
| SOCl₂ | DMF (catalytic) | Toluene | 80-110 | Readily available, effective | Generates SO₂ and HCl |
| Vilsmeier reagent | None | DMF | 60-80 | Milder than PCl₅ | Requires stoichiometric DMF |
| N-Chlorosuccinimide (NCS) | Acid catalyst | Acetonitrile | 60-80 | High selectivity, safer handling | Higher cost, potential for side reactions |
The development of continuous flow processes also represents a significant step towards more efficient and safer synthesis. asianpubs.org Flow chemistry can offer superior control over reaction parameters, leading to higher yields, reduced reaction times, and minimized risk associated with handling hazardous reagents. The application of flow technology to the synthesis of this compound and its precursors is an active area of research with the potential to revolutionize its industrial production.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Ethoxymethyl Pyridine
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in 2-Chloro-5-(ethoxymethyl)pyridine is electron-deficient, which significantly influences its reactivity. This electron deficiency is a result of the electronegative nitrogen atom, which withdraws electron density from the ring carbons.
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a primary mode of reactivity for this compound. The electron-withdrawing nitrogen atom stabilizes the intermediate (a Meisenheimer complex) formed during the addition of a nucleophile, facilitating the displacement of the chloride ion. thermofishersci.in The positions ortho (2- and 6-) and para (4-) to the nitrogen are particularly activated for SNAr reactions. thermofishersci.inuci.edu
The general mechanism for SNAr at the 2-position involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to a tetrahedral intermediate. Aromaticity is then restored by the departure of the chloride leaving group. youtube.com A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. chemrxiv.org For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-5-(ethoxymethyl)pyridine. thermofishersci.in The reactivity of 2-halopyridines in SNAr reactions can be influenced by the nature of the halogen, with fluorine often being the best leaving group, followed by chlorine, bromine, and iodine, although this order can vary depending on the nucleophile. sci-hub.seresearchgate.net
In contrast to its high reactivity towards nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqwikipedia.org The electronegative nitrogen atom and the deactivating effect of the chlorine atom make the ring electron-poor and thus less susceptible to attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. uoanbar.edu.iqwikipedia.org
Direct electrophilic substitution on this compound is therefore challenging and generally requires harsh reaction conditions. uoanbar.edu.iq When such reactions do occur, substitution is typically directed to the 3- or 5-position, as these positions are less deactivated than the 2-, 4-, and 6-positions. uoanbar.edu.iq An alternative strategy to introduce substituents via an electrophilic-like manner involves the initial oxidation of the pyridine to a pyridine N-oxide. This modification increases the electron density of the ring, making it more susceptible to electrophilic attack. Subsequent deoxygenation can then yield the substituted pyridine. wikipedia.org
Transformations Involving the Ethoxymethyl Moiety
The ethoxymethyl side chain at the 5-position of the pyridine ring provides additional reaction possibilities.
The ether linkage in the ethoxymethyl group can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HI or HBr. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, making it a better leaving group. The subsequent step can occur through either an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.com For the primary ethoxymethyl group, an SN2 pathway is expected, where a halide ion attacks the ethyl group, leading to the formation of 5-(hydroxymethyl)-2-chloropyridine and ethyl halide. masterorganicchemistry.com
The ethoxymethyl side chain can undergo both oxidation and reduction, although specific examples for this compound are not extensively documented. General principles suggest that the methylene (B1212753) group adjacent to the oxygen could be oxidized to a carbonyl group under appropriate conditions.
Substitution reactions at the carbon of the ethoxymethyl group are also conceivable. For instance, the conversion of 2-alkoxy-5-alkoxymethyl-pyridines to 2-chloro-5-(chloromethyl)pyridine (B46043) using chlorinating agents like phosphorus(V) chloride has been reported. google.comgoogle.comgoogle.com This indicates that the alkoxy group on the side chain can be displaced. This transformation is significant as it provides a route to other functionalized pyridine derivatives. researchgate.net
Cross-Coupling Reactions of this compound
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a valuable substrate for these transformations, allowing for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, widely used for the formation of C-C bonds. libretexts.org For chloropyridines like this compound, this reaction allows for the introduction of aryl or heteroaryl substituents at the 2-position. The success of the coupling often depends on the choice of catalyst, ligand, and base. organic-chemistry.org
Research on the Suzuki-Miyaura coupling of various 2-chloropyridines has shown that palladium catalysts paired with electron-rich, bulky phosphine (B1218219) ligands are highly effective. organic-chemistry.orgnih.gov For instance, catalysts based on ligands like XPhos and SPhos have demonstrated high yields in the coupling of challenging heterocyclic substrates. nih.gov The reaction conditions typically involve a palladium source such as Pd(OAc)₂ or a pre-catalyst, a phosphine ligand, a base like K₃PO₄, and a solvent system such as dioxane/water. nih.gov
While specific studies on this compound are not extensively documented in isolation, the general reactivity of 2-chloropyridines provides a strong indication of its utility. The reaction would proceed by oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 2-aryl-5-(ethoxymethyl)pyridine product. libretexts.org The presence of the nitrogen atom in the pyridine ring can sometimes inhibit the catalyst, but the use of appropriate ligands can overcome this challenge. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 56 | nih.gov |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 47 | nih.gov |
| (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O | Ambient | 39-99 | researchgate.net |
This table represents typical conditions for related substrates, as specific data for this compound is limited.
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. wikipedia.org This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology. nih.gov
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the aminopyridine product and regenerate the Pd(0) catalyst. libretexts.orgmit.edu The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines such as BrettPhos being particularly effective for coupling primary amines. libretexts.org
Studies on the amination of 2-bromopyridines with volatile amines have demonstrated the practicality of this method for synthesizing a range of secondary and tertiary aminopyridines. nih.gov Similar reactivity is expected for this compound, providing access to a diverse set of N-substituted derivatives. The reaction is typically carried out in a non-polar solvent like toluene (B28343) or dioxane, with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgorganic-chemistry.org
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Base | Solvent | Temperature | Application | Reference |
| BrettPhos | LiHMDS | Toluene | RT - 100°C | Primary amines | libretexts.org |
| XPhos | NaOt-Bu | Dioxane | RT - 110°C | Various amines | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) | K₂CO₃ | Toluene | 100°C | General amination | organic-chemistry.org |
This table presents general conditions applicable to aryl chlorides, including this compound.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. This compound can serve as the halide component in this reaction, leading to the formation of 2-alkynyl-5-(ethoxymethyl)pyridines. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.org Copper-free Sonogashira couplings have also been developed to avoid issues with homocoupling of the alkyne. nih.gov
The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can be used in Heck reactions to introduce alkenyl substituents at the 2-position. The reaction mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org
Table 3: Comparison of Sonogashira and Heck Coupling
| Reaction | Coupling Partner | Key Catalysts/Reagents | Product | Reference |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Arylalkyne | wikipedia.orglibretexts.org |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene | wikipedia.orgorganic-chemistry.org |
Cycloaddition Reactions and Heterocyclic Annulation
While cross-coupling reactions modify the substituents on the pyridine ring, cycloaddition and annulation reactions can be used to construct new ring systems fused to the pyridine core. 2-Chloropyridines can participate in such transformations, although they are generally less reactive as dienes in Diels-Alder reactions compared to their carbocyclic counterparts. The electron-withdrawing nature of the nitrogen atom and the chloro substituent can influence the feasibility and outcome of these reactions.
In some cases, pyridines can undergo [4+2] cycloadditions (Diels-Alder reactions) or [2+2] cycloadditions, particularly when activated by electron-withdrawing groups or through photochemical means. youtube.comrsc.orglibretexts.org However, specific examples involving this compound in cycloaddition or heterocyclic annulation reactions are not widely reported. The general principle would involve the pyridine ring acting as a diene or dienophile, or a substituent participating in an intramolecular cyclization to form a new fused ring.
Mechanistic Studies of Key Reactions
The mechanisms of the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are well-established for a variety of substrates. For this compound, the key mechanistic steps are expected to follow the general catalytic cycles.
Oxidative Addition : In all these palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the C-Cl bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orglibretexts.orgwikipedia.org
Transmetalation (Suzuki-Miyaura and Sonogashira) : In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium center. libretexts.org In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. wikipedia.org
Amine Coordination and Deprotonation (Buchwald-Hartwig) : In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex and is then deprotonated by a base to form a palladium amido complex. libretexts.orgmit.edu
Migratory Insertion (Heck) : In the Heck reaction, the alkene inserts into the Pd-C bond of the oxidative addition product. wikipedia.org
Reductive Elimination : This is the final step in the Suzuki-Miyaura and Buchwald-Hartwig reactions, where the coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst. libretexts.orglibretexts.org
β-Hydride Elimination (Heck) : In the Heck reaction, elimination of a β-hydrogen atom from the alkylpalladium intermediate forms the double bond of the product and a palladium hydride species, which then regenerates the Pd(0) catalyst in the presence of a base. wikipedia.org
Kinetic studies on related systems have provided deep insights into the rate-determining steps and the role of ligands and additives in these catalytic cycles. mit.edu For instance, in Buchwald-Hartwig amination, the nature of the ligand can significantly affect the rate of reductive elimination. mit.edu
Advanced Structural Characterization and Spectroscopic Elucidation
Solid-State Structural Analysis
The single crystal X-ray diffraction of a closely related compound, 2-chloro-N-((S)-1-(5-(ethoxymethyl)pyridin-2-yl)ethyl)propanamide, provides valuable information. In this analogue, the pyridine (B92270) ring maintains its planarity. The bond lengths and angles within the pyridine ring are consistent with those of other substituted pyridine derivatives. The chlorine atom at the 2-position and the ethoxymethyl group at the 5-position influence the electronic distribution within the ring, which is reflected in the observed bond lengths. The C-Cl bond length is typically observed in the range of 1.73-1.75 Å in similar structures. The geometry around the ethoxymethyl group is expected to be tetrahedral at the methylene (B1212753) carbon and the methyl carbon of the ethyl group.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and elucidating the structural details of 2-Chloro-5-(ethoxymethyl)pyridine in a non-crystalline state.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural confirmation of this compound. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum provide a detailed map of the proton environments, while the ¹³C NMR spectrum identifies all unique carbon atoms.
The expected ¹H NMR signals for this compound would include a singlet for the proton at the 6-position of the pyridine ring, a doublet for the proton at the 4-position, and a doublet of doublets for the proton at the 3-position. The ethoxymethyl group would exhibit a singlet for the methylene protons (CH₂) adjacent to the pyridine ring, a quartet for the methylene protons (CH₂) of the ethyl group, and a triplet for the methyl protons (CH₃) of the ethyl group.
The ¹³C NMR spectrum would show six distinct signals for the five carbon atoms of the pyridine ring and the carbon of the ethoxymethyl side chain, in addition to the signals for the ethyl group. The carbon atom attached to the chlorine (C2) would be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| H-3 | ~7.6 | C-3: ~139 |
| H-4 | ~7.7 | C-4: ~127 |
| H-6 | ~8.3 | C-6: ~149 |
| -CH₂- (ring) | ~4.5 | -CH₂- (ring): ~72 |
| -CH₂- (ethyl) | ~3.6 | -CH₂- (ethyl): ~66 |
| -CH₃ (ethyl) | ~1.2 | -CH₃ (ethyl): ~15 |
| C-2 | - | C-2: ~151 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, the FTIR spectrum would be expected to show characteristic C-H stretching vibrations of the aromatic ring and the alkyl chain in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage would produce a strong absorption band around 1100 cm⁻¹. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region.
Raman spectroscopy would also reveal these characteristic vibrations, with the aromatic ring stretching modes often producing strong signals.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 |
| Alkyl C-H | Stretching | 2850-2960 |
| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |
| Ether C-O-C | Stretching | 1050-1150 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight and elemental composition of a compound and to obtain structural information from its fragmentation pattern.
For this compound (C₈H₁₀ClNO), the molecular ion peak [M]⁺ in the mass spectrum would be expected at m/z 171. The presence of a chlorine atom would be indicated by an isotopic peak [M+2]⁺ at m/z 173, with an intensity of approximately one-third of the molecular ion peak.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the ethyl group (•C₂H₅) to give a fragment at m/z 142, followed by the loss of formaldehyde (B43269) (CH₂O) to yield a fragment at m/z 112. Another common fragmentation pathway would be the cleavage of the ethoxy group (•OCH₂CH₃) to give a fragment at m/z 126.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chloro-N-((S)-1-(5-(ethoxymethyl)pyridin-2-yl)ethyl)propanamide |
| Pyridine |
Computational and Theoretical Studies of 2 Chloro 5 Ethoxymethyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. Among the most widely used approaches are those based on Density Functional Theory (DFT), which balances computational cost and accuracy for many-electron systems.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for exploring the electronic structure of molecules. researchgate.net This method is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. DFT calculations can elucidate the distribution of electrons within the 2-Chloro-5-(ethoxymethyl)pyridine molecule, revealing key details about its geometry, stability, and regions of high or low electron density.
By employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can optimize the molecular geometry to find its lowest energy conformation. researchgate.net From this optimized structure, various electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethoxy group are expected to be electron-rich regions, while the carbon atom attached to the chlorine atom would be a primary electrophilic site. Such calculations are crucial for predicting how the molecule will interact with other reagents. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. malayajournal.orgresearchgate.net A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com
For this compound, the HOMO is likely to be localized on the pyridine ring and the ethoxymethyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to have significant contributions from the pyridine ring, particularly the carbon atoms bonded to the electronegative chlorine and nitrogen atoms. The HOMO-LUMO energy gap indicates the molecule's stability; a large gap points to high stability. malayajournal.org
Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is a representative example based on calculations for similar heterocyclic compounds and does not represent experimentally verified values for this compound.)
| Parameter | Energy (eV) | Description |
| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |
| LUMO | -0.8 eV | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |
| Energy Gap (ΔE) | 5.7 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |
Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra (like FT-IR, Raman, and NMR) to confirm the molecular structure. researchgate.net Theoretical calculations of vibrational frequencies help in the assignment of absorption bands in infrared and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes.
Furthermore, Time-Dependent DFT (TDDFT) can be used to predict the electronic absorption spectra (UV-Visible) by calculating the energies of electronic transitions between molecular orbitals. nih.gov For this compound, TDDFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the pyridine ring.
Table 2: Representative Predicted Vibrational Frequencies for this compound (Note: This table presents a selection of predicted vibrational modes typical for this class of compound. It is for illustrative purposes.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3050-3150 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H stretch (aliphatic) | 2850-2980 | Stretching vibrations of the C-H bonds in the ethoxymethyl group. |
| C=N stretch (ring) | 1580-1610 | Stretching vibration of the C=N bond within the pyridine ring. |
| C-Cl stretch | 700-800 | Stretching vibration of the carbon-chlorine bond. |
| C-O-C stretch | 1080-1150 | Asymmetric stretching of the ether linkage. |
Reaction Pathway Modeling
Computational chemistry also allows for the detailed investigation of chemical reaction mechanisms. By modeling the entire reaction pathway, researchers can gain insights into the feasibility and energetics of chemical transformations.
A key aspect of reaction modeling is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. DFT calculations can be used to locate the geometry of the TS and calculate its energy. The transition state is a saddle point on the potential energy surface, and its structure provides crucial information about the bond-breaking and bond-forming processes during the reaction. For instance, in a nucleophilic substitution reaction on the pyridine ring of this compound, the transition state would show the partial formation of the new bond with the nucleophile and the partial breaking of the C-Cl bond.
Once the energies of the reactants, transition states, and products are calculated, key kinetic and thermodynamic parameters for a reaction can be determined. The activation energy (Ea), which is the energy difference between the reactants and the transition state, governs the reaction rate. A lower activation energy implies a faster reaction.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the three-dimensional structure and dynamic behavior of molecules. For this compound, these studies would provide crucial information about its conformational preferences, structural stability, and intermolecular interactions.
Molecular Modeling: The initial step in modeling this compound involves determining its lowest energy conformation. This is typically achieved through geometric optimization using quantum mechanical methods like Density Functional Theory (DFT). Such calculations would define key structural parameters. While specific experimental data for the ethoxymethyl derivative is scarce, the crystal structure of the related 2-Chloro-5-(chloromethyl)pyridine (B46043) has been determined, showing a nearly planar pyridine ring. nih.govresearchgate.net For this compound, a key focus of modeling would be the rotational barrier and conformational space of the ethoxymethyl group, which introduces greater flexibility compared to a chloromethyl group.
Molecular Dynamics (MD) Simulations: Following the modeling of a single molecule, MD simulations can be employed to study the behavior of a larger system (an ensemble of molecules) over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecules move, interact, and organize. For this compound, MD simulations could predict its behavior in different solvents or in a condensed phase, illustrating how intermolecular forces, such as hydrogen bonds and van der Waals forces, dictate its bulk properties. For instance, studies on 2-Chloro-5-(chloromethyl)pyridine show that molecules in the crystal lattice are connected via weak C–H···N intermolecular hydrogen bonds, forming dimers that stabilize the crystal structure. nih.govresearchgate.net Similar interactions would be expected for the ethoxymethyl derivative, with the ether oxygen potentially participating in additional hydrogen bonding.
A hypothetical data table from a molecular modeling study on this compound, based on common computational outputs, is presented below.
Table 1: Predicted Geometric Parameters for this compound (Note: This data is illustrative and based on typical computational outputs, not on published experimental results for this specific compound.)
| Parameter | Predicted Value | Method |
|---|---|---|
| C-Cl Bond Length | ~1.74 Å | DFT/B3LYP |
| C-O Bond Length | ~1.43 Å | DFT/B3LYP |
| C-N-C Ring Angle | ~116° | DFT/B3LYP |
| Dihedral Angle (Cring-Cmethylene (B1212753)-O-Cethyl) | Variable (Multiple low-energy conformers) | Conformational Analysis |
Structure-Property Relationship Studies
Structure-property relationship studies aim to correlate a molecule's chemical structure with its macroscopic properties. Using computational methods, it is possible to predict various electronic and physicochemical properties of this compound from its molecular structure.
Electronic Properties: Quantum chemical calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these orbitals would show where the molecule is most likely to act as an electron donor (HOMO) or acceptor (LUMO).
Furthermore, calculations of the molecular electrostatic potential (MEP) would map the electron density onto the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atom and the oxygen of the ethoxy group would be expected to be regions of negative potential, while the hydrogen atoms on the pyridine ring would be areas of positive potential.
Physicochemical Properties: Computational models can also predict various physicochemical properties, such as dipole moment, polarizability, and solubility in different media. These properties are critical for understanding how the molecule will behave in practical applications, for instance, as an intermediate in chemical synthesis. google.com The presence of the polar C-Cl and C-O bonds, along with the pyridine nitrogen, would result in a significant molecular dipole moment, influencing its solubility and intermolecular interactions.
The table below illustrates the type of data that would be generated in a structure-property relationship study of this compound.
Table 2: Predicted Electronic and Physicochemical Properties of this compound (Note: This data is illustrative and based on typical computational outputs, not on published experimental results for this specific compound.)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~ 2.5 Debye | Influences solubility and intermolecular interactions. |
| Mulliken Charge on N | ~ -0.6 e | Indicates the partial negative charge on the nitrogen atom, a site for electrophilic attack. |
These theoretical studies, from molecular modeling to property prediction, are essential for building a comprehensive scientific understanding of this compound, guiding future experimental work and application development.
Applications of 2 Chloro 5 Ethoxymethyl Pyridine As a Key Synthetic Intermediate
Role in Agrochemical Compound Synthesis
The pyridine (B92270) ring is a core component in numerous pesticides, valued for contributing to high efficiency and low toxicity in final products. agropages.com Chlorinated pyridine derivatives, in particular, serve as crucial building blocks in the agrochemical industry.
While direct application of 2-Chloro-5-(ethoxymethyl)pyridine as an immediate precursor in commercial neonicotinoid synthesis is not widely documented, its role can be understood as a starting material for more established intermediates. Patents describe a process where 2-alkoxy-5-alkoxymethyl-pyridines, a class that includes the structurally identical 2-ethoxy-5-ethoxymethyl-pyridine, are converted into 2-chloro-5-chloromethyl-pyridine (CCMP). google.comgoogle.com This reaction effectively exchanges the alkoxy groups with chlorine atoms.
CCMP is a pivotal and widely used intermediate in the production of several major neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid. agropages.comgoogle.comgoogle.com Therefore, this compound functions as a potential precursor to CCMP, which is then used to construct the final insecticidal molecules.
The utility of the 2-chloropyridine (B119429) scaffold extends to herbicides and fungicides. For instance, the related compound 2-chloro-5-methylpyridine (B98176) is a known intermediate in the synthesis of certain herbicidal compounds. epo.org Specifically, it can be further chlorinated and fluorinated to produce intermediates for the fluazifop-butyl (B166162) series of herbicides. agropages.com
Given its structural features—a reactive chlorine atom for substitution or coupling reactions and a modifiable side chain—this compound represents a potential intermediate for developing novel herbicidal and fungicidal agents. The pyridine core is a well-established "agrophore" and variations in the substitution at the 5-position can be explored to generate new active compounds, although specific commercial products derived directly from this compound are not detailed in available literature.
Utility in Medicinal Chemistry Research
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The specific arrangement of functional groups in this compound provides a valuable template for drug discovery and development.
Research has demonstrated that derivatives of the closely related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), can be used to synthesize novel bioactive molecules. For example, by converting the chloromethyl group into a hydrazinylmethyl group, scientists have created hydrazone compounds with promising antimicrobial and anti-malarial activities. asianpubs.org This highlights the value of the 2-chloro-5-substituted pyridine core in generating new pharmaceutical candidates. By analogy, this compound can serve as a similar building block, where the ethoxymethyl group can be chemically modified to introduce different functionalities and build diverse molecular libraries for pharmacological screening.
The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups can be appended to create a family of related compounds. The this compound molecule is an example of such a scaffold. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the attachment of various other molecular fragments. The ethoxymethyl group at the 5-position also offers a site for chemical modification. This versatility allows chemists to systematically alter the compound's structure to optimize its interaction with biological targets, making it a useful platform for developing new biologically active pyridine derivatives. asianpubs.orgasianpubs.org
There is no specific information available in the researched literature regarding the use of this compound in the design of dual pharmacophore compounds.
Data Tables
Table 1: Summary of Applications for this compound
| Field | Application Area | Specific Role and Research Findings | Citations |
|---|---|---|---|
| Agrochemicals | Neonicotinoid Insecticides | Serves as a potential precursor to 2-chloro-5-chloromethyl-pyridine (CCMP), a key intermediate for insecticides like imidacloprid. | google.comgoogle.comgoogle.com |
| Agrochemicals | Herbicides & Fungicides | Potential intermediate due to its 2-chloropyridine scaffold, which is common in agrochemicals. Structurally related to precursors of herbicides like fluazifop-butyl. | agropages.comepo.org |
| Medicinal Chemistry | Pharmaceutical Candidates | Functions as a building block for novel compounds. Related structures are used to synthesize derivatives with potential antimicrobial and anti-malarial effects. | asianpubs.org |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-5-(trifluoromethyl)pyridine |
| 2-chloro-5-chloromethyl-pyridine (CCMP) |
| 2-chloro-5-methylpyridine |
| 2-ethoxy-5-ethoxymethyl-pyridine |
| Imidacloprid |
| Acetamiprid |
| Thiacloprid |
| Fluazifop-butyl |
Synthesis of Polymer Precursors and Specialty Chemicals
The primary documented role of this compound is as a precursor in the synthesis of other specialty chemicals, most notably 2-chloro-5-chloromethyl-pyridine. asianpubs.orgconnectchemicals.com This transformation involves the chlorination of the ethoxymethyl group, converting it to a chloromethyl group. asianpubs.org 2-chloro-5-chloromethyl-pyridine is a significant intermediate in the production of neonicotinoid insecticides. scbt.com
There is no direct evidence in the reviewed literature of this compound being used as a monomer for polymerization or as a direct precursor for polymers. The development of polymers often requires monomers with specific reactive groups that can undergo polymerization reactions. While the pyridine ring and its substituents could potentially be modified to create such a monomer, this application has not been reported.
The synthesis of other specialty chemicals from this compound is theoretically possible through reactions targeting the chloro or ethoxymethyl groups. However, the available literature predominantly points towards its conversion to 2-chloro-5-chloromethyl-pyridine, indicating that this is its main industrial application. asianpubs.orgconnectchemicals.com
Environmental Behavior and Degradation Research on Pyridine Derivatives
Sorption and Transport Dynamics in Environmental Compartments
The movement and distribution of a chemical in the environment are influenced by its tendency to adhere to soil and sediment particles (sorption) and its volatility. Pyridine (B92270) has been observed to likely partition to soils and sediments. nih.gov
For substituted pyridines, these properties can vary. Studies have shown that chloropyridines can be subject to sorption in soil. oup.com Volatilization has also been observed as a significant transport process for chloropyridines. oup.com The octanol-water partition coefficient (log Kow) is an indicator of a substance's potential to sorb to organic matter in soil. A log Kow of 1.27 has been reported for the related compound 2-chloro-5-nitropyridine, suggesting a moderate potential for sorption. jubilantingrevia.com While specific data for 2-Chloro-5-(ethoxymethyl)pyridine are scarce, its chemical structure suggests that both sorption to soil/sediment and volatilization are possible transport pathways.
Persistence and Distribution in Natural Systems
The persistence of a chemical is a measure of how long it remains in the environment before being broken down. Based on available research on related compounds, chloropyridines exhibit characteristics that suggest they could be persistent. tandfonline.comresearchgate.net
The distribution of this compound in natural systems would be governed by its transport dynamics. Its potential for volatilization could lead to atmospheric transport and wider distribution, while its tendency to sorb to soil could cause it to accumulate in terrestrial environments. nih.govoup.com Given the general lack of comprehensive environmental fate data for most chloropyridines, predicting the precise persistence and distribution of this compound remains challenging. tandfonline.comresearchgate.net
Interactive Data Table: Biodegradability of Selected Pyridine Derivatives
This table summarizes findings from a study on the biodegradability of various pyridine derivatives in soil suspensions over 30 days, illustrating the relative persistence of different structural classes.
| Compound Class | Example Compound | Time for Complete Degradation | Volatilization |
| Unsubstituted | Pyridine | 7 - 24 days | Not Observed |
| Hydroxypyridines | 2-Hydroxypyridine | 7 - 24 days | Not Observed |
| Pyridinecarboxylic Acids | Nicotinic Acid | 7 - 24 days | Not Observed |
| Methylpyridines | 2-Methylpyridine | > 30 days | Extensive |
| Aminopyridines | 2-Aminopyridine | Not completely degraded in 30 days | - |
| Chloropyridines | 2-Chloropyridine (B119429) | No degradation detected in 30 days | Extensive |
| Chloropyridines | 4-Chloropyridine | 24 days | Extensive |
Data sourced from a study on the degradation of pyridine derivatives in soil suspensions. oup.com
Toxicological Research Considerations in the Context of 2 Chloro 5 Ethoxymethyl Pyridine
Occupational Exposure and Safety in Chemical Synthesis Research
In a chemical synthesis research setting, understanding and mitigating occupational exposure to pyridine (B92270) derivatives like 2-Chloro-5-(ethoxymethyl)pyridine is paramount. Exposure in a laboratory or industrial setting can occur through inhalation of vapors or through dermal contact. nih.govnih.gov
While specific occupational exposure limits (OELs) have not been established for many pyridine derivatives, including 2-Chloropyridine (B119429), the limits set for the parent compound, pyridine, serve as a critical reference point. nj.gov Various regulatory bodies have defined exposure thresholds for pyridine to protect worker health. For instance, the American Conference of Governmental Industrial Hygienists (ACGIH) recommends a threshold limit value (TLV) as an 8-hour time-weighted average (TWA) of 1 ppm. nih.gov The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) of 5 ppm for a 10-hour TWA, and the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 5 ppm for an 8-hour TWA. nih.govcdc.gov
Occupational Exposure Limits for Pyridine
| Organization | Limit Type | Value (ppm) | Value (mg/m³) | Notes |
|---|---|---|---|---|
| ACGIH | TLV-TWA (8-hr) | 1 | 3.1 | Recommendation from 2004. nih.gov |
| NIOSH | REL-TWA (10-hr) | 5 | 15 | For up to a 40-hour work week. nih.govcdc.gov |
| OSHA | PEL-TWA (8-hr) | 5 | 15 | Current permissible exposure limit. nih.govcdc.gov |
Data sourced from multiple references. nih.govcdc.gov
Given that many pyridine derivatives can be absorbed through the skin, which increases exposure, comprehensive safety protocols are essential. nih.govnj.gov Safe handling practices in a research laboratory include:
Engineering Controls : All work with this compound and similar compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors. nj.govjubilantingrevia.com Local exhaust ventilation is crucial at the site of chemical release. nj.gov
Personal Protective Equipment (PPE) : Researchers must wear appropriate PPE. This includes chemical-resistant gloves, protective clothing or a lab coat, and eye protection such as splash-resistant goggles and a face shield, especially when working with corrosive or highly irritating substances. lobachemie.comnj.govjubilantingrevia.comfishersci.com For situations with inadequate ventilation or risk of high exposure, respiratory protection may be necessary. lobachemie.comjubilantingrevia.com
Safe Handling and Hygiene : Avoid all personal contact with the chemical, including inhalation. apolloscientific.co.ukcymitquimica.com Eating, drinking, and smoking are strictly prohibited in areas where these chemicals are handled. nj.govjubilantingrevia.com It is critical to wash hands thoroughly after handling and before leaving the work area. lobachemie.com Any contaminated clothing should be removed immediately and laundered before reuse. jubilantingrevia.comjubilantingrevia.com
Spill and Emergency Procedures : Emergency eyewash stations and safety showers must be readily accessible in the immediate work area. nj.govjubilantingrevia.com In case of a spill, the area should be evacuated, ignition sources removed, and the spill should be absorbed with an inert material like vermiculite (B1170534) or dry sand before being placed in a sealed container for disposal as hazardous waste. nj.gov
Future Research Directions for 2 Chloro 5 Ethoxymethyl Pyridine
Innovations in Green Chemistry Synthetic Approaches
Future research will likely prioritize the development of environmentally friendly and efficient methods for synthesizing 2-Chloro-5-(ethoxymethyl)pyridine and its derivatives. nih.gov Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste, will be central to these innovations. primescholars.com
Key areas of exploration include:
One-Pot Multicomponent Reactions: These reactions, which combine multiple reactants in a single step to form a complex product, offer high atom economy and reduced reaction times. acs.orgnih.gov Research into novel multicomponent strategies for pyridine (B92270) synthesis is an active area. acs.org
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields and purity. researchgate.netnih.gov Applying flow chemistry to the synthesis of chloropyridines can offer a safer and more scalable alternative to traditional batch processes. researchgate.net
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives. acs.orgnih.gov
Solvent-Free and Eco-Friendly Solvents: The development of synthetic methods that operate without solvents or utilize environmentally benign solvents like water is a key goal of green chemistry. nih.govacs.org
| Methodology | Key Advantages | Potential Research Focus for this compound | Relevant Citations |
|---|---|---|---|
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Development of a one-pot synthesis starting from simple, readily available precursors. | acs.orgnih.govacs.org |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of continuous flow synthesis to enhance yield and purity. | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Exploring microwave irradiation to accelerate key synthetic steps. | acs.orgnih.gov |
| Solvent-Free/Green Solvents | Reduced environmental impact, safer processes. | Investigation of solid-state reactions or use of water as a solvent. | nih.govacs.org |
Exploration of Advanced Catalytic Systems
Catalysis plays a pivotal role in the synthesis and functionalization of pyridine rings. beilstein-journals.org Future research will focus on developing more efficient, selective, and sustainable catalytic systems.
Transition-Metal Catalysis: The direct functionalization of pyridine C-H bonds using transition metals is a powerful tool for creating complex molecules. beilstein-journals.orgrsc.org Research will continue to explore new catalysts and ligands to control the regioselectivity of these reactions. nih.gov
Photoredox Catalysis: Visible-light-driven photocatalysis offers a mild and environmentally friendly way to generate reactive intermediates for pyridine functionalization. nih.govnih.govacs.org This approach can be used for a variety of transformations, including alkylation and the introduction of other functional groups. acs.org
Cobalt Catalysis: Recent studies have shown the potential of cobalt catalysts in the synthesis of C4-arylated pyridines, offering an alternative to more traditional palladium-based systems. acs.org
Expanded Applications in Material Science and Advanced Functionalities
The pyridine scaffold is a key component in many functional materials. acs.org The unique properties of this compound make it an attractive building block for novel materials with advanced functionalities.
Pyridine-Containing Polymers: These polymers have applications in various fields, including contaminant capture and self-assembly of block copolymers. researchgate.net Research could focus on incorporating this compound into polymer backbones to create materials with tailored properties. dntb.gov.uaresearchgate.net
Organic Electronics: Pyridine derivatives are used in organic electronics. acs.org The specific substitutions on this compound could be leveraged to develop new materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Fluorinated Materials: The introduction of fluorine atoms can impart unique properties to materials, such as increased thermal stability and hydrophobicity. mdpi.com Perfluoropyridine, a related compound, is used in the synthesis of high-performance fluoropolymers. mdpi.com Future work could explore the synthesis and properties of fluorinated analogs of this compound for material applications.
Integrated Computational-Experimental Design for Novel Derivatives
The integration of computational modeling with experimental synthesis is a powerful strategy for accelerating the discovery of new molecules with desired properties. nih.govpsychologyandeducation.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to develop models that predict the biological activity of new pyridine derivatives based on their three-dimensional structure. ewha.ac.krrsc.orgnih.gov This allows for the rational design of more potent compounds.
Molecular Docking: In silico docking studies can predict how a molecule will bind to a specific biological target, such as a protein or enzyme. nih.gov This information is crucial for designing targeted therapeutic agents.
Pharmacophore Modeling: This technique identifies the essential structural features required for a molecule to have a specific biological activity, guiding the design of new and improved derivatives. rsc.org
| Computational Method | Application | Potential Outcome | Relevant Citations |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. | Rational design of derivatives with enhanced potency. | ewha.ac.krrsc.orgnih.gov |
| Molecular Docking | Simulating the binding of a molecule to a biological target. | Identification of potential therapeutic targets and optimization of binding affinity. | nih.gov |
| Pharmacophore Modeling | Identifying key structural features for biological activity. | Design of novel derivatives with improved pharmacological profiles. | rsc.org |
Targeted Biological Activity Profiling and Mechanism of Action Studies
Pyridine and its derivatives are found in numerous pharmaceuticals and agrochemicals. wikipedia.orgnih.gov Future research will focus on the targeted biological evaluation of novel compounds derived from this compound and elucidating their mechanisms of action.
Agrochemicals: The pyridine ring is a common feature in insecticides and herbicides. colab.ws Derivatives of this compound could be screened for activity against various agricultural pests.
Pharmaceuticals: Pyridine-based compounds have a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. nih.govmdpi.com Novel derivatives could be synthesized and tested against a variety of disease targets. nih.gov
Mechanism of Action: Understanding how a compound exerts its biological effect is crucial for drug development. acs.org Mechanistic studies, including identifying the molecular target and downstream cellular effects, will be essential for advancing promising derivatives toward clinical applications. acs.org
Q & A
Q. What are the common synthetic routes for 2-Chloro-5-(ethoxymethyl)pyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer :
Synthesis typically involves halogenation or substitution reactions on pyridine derivatives. For example, chlorination of 5-(ethoxymethyl)pyridine using reagents like phthalyl chloride under controlled conditions (e.g., dichloromethane, triethylamine) can yield the target compound. Optimization includes:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity when functionalizing this compound?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps .
- Directed Metalation : Employ directing groups (e.g., -OMe) to guide cross-coupling reactions .
- Protection/Deprotection Strategies : Temporarily block undesired positions using silyl or acetyl groups .
Q. What strategies resolve contradictory data from synthetic approaches or analytical methods?
- Methodological Answer :
- Control Experiments : Compare yields/purity across methods (e.g., direct chlorination vs. multi-step synthesis) .
- Crystallography : Use single-crystal X-ray diffraction to confirm structure and resolve stereochemical ambiguities .
- Cross-Validation : Combine NMR, HPLC, and elemental analysis to verify consistency .
Applications in Scientific Research
Q. What are the potential medicinal chemistry applications of this compound?
- Methodological Answer :
- Enzyme Inhibitors : The chloro and ethoxymethyl groups enable hydrogen bonding with active sites (e.g., kinase targets) .
- Prodrug Design : Ethoxymethyl can act as a hydrolyzable moiety for controlled drug release .
- SAR Studies : Systematic substitution at the 5-position to optimize pharmacokinetic properties .
Q. How do substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
